
N-(6-Bromo-2-benzothiazolyl)-N'-(2-(diethylamino)ethyl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-Bromo-2-benzothiazolyl)-N’-(2-(diethylamino)ethyl)ethanediamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a bromine atom attached to the benzothiazole ring and a diethylaminoethyl group attached to the ethanediamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Bromo-2-benzothiazolyl)-N’-(2-(diethylamino)ethyl)ethanediamide typically involves the following steps:
Formation of 6-Bromo-2-benzothiazole: This intermediate can be synthesized by bromination of 2-benzothiazole using bromine or a brominating agent such as N-bromosuccinimide in the presence of a suitable solvent like acetic acid or chloroform.
Preparation of N-(2-(diethylamino)ethyl)ethanediamide: This intermediate can be synthesized by reacting diethylamine with ethylenediamine in the presence of a coupling agent such as carbonyldiimidazole or dicyclohexylcarbodiimide.
Coupling Reaction: The final step involves coupling 6-Bromo-2-benzothiazole with N-(2-(diethylamino)ethyl)ethanediamide using a suitable catalyst such as palladium on carbon or copper(I) iodide in the presence of a base like potassium carbonate or sodium hydroxide.
Industrial Production Methods
Industrial production of N-(6-Bromo-2-benzothiazolyl)-N’-(2-(diethylamino)ethyl)ethanediamide may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
N-(6-Bromo-2-benzothiazolyl)-N’-(2-(diethylamino)ethyl)ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the benzothiazole ring can be substituted with other functional groups using nucleophilic substitution reactions with reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium methoxide in methanol, potassium thiolate in dimethyl sulfoxide.
Major Products Formed
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Reduced derivatives with hydrogenated benzothiazole ring.
Substitution: Substituted benzothiazole derivatives with various functional groups replacing the bromine atom.
科学的研究の応用
N-(6-Bromo-2-benzothiazolyl)-N’-(2-(diethylamino)ethyl)ethanediamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its ability to undergo various chemical modifications.
作用機序
The mechanism of action of N-(6-Bromo-2-benzothiazolyl)-N’-(2-(diethylamino)ethyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological or chemical context in which the compound is used.
類似化合物との比較
N-(6-Bromo-2-benzothiazolyl)-N’-(2-(diethylamino)ethyl)ethanediamide can be compared with other similar compounds, such as:
N-(6-Chloro-2-benzothiazolyl)-N’-(2-(diethylamino)ethyl)ethanediamide: Similar structure but with a chlorine atom instead of bromine.
N-(6-Fluoro-2-benzothiazolyl)-N’-(2-(diethylamino)ethyl)ethanediamide: Similar structure but with a fluorine atom instead of bromine.
N-(6-Iodo-2-benzothiazolyl)-N’-(2-(diethylamino)ethyl)ethanediamide: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The uniqueness of N-(6-Bromo-2-benzothiazolyl)-N’-(2-(diethylamino)ethyl)ethanediamide lies in its specific combination of functional groups and the presence of the bromine atom, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various scientific research applications and distinguishes it from other similar compounds.
特性
CAS番号 |
104388-99-0 |
|---|---|
分子式 |
C15H19BrN4O2S |
分子量 |
399.3 g/mol |
IUPAC名 |
N'-(6-bromo-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]oxamide |
InChI |
InChI=1S/C15H19BrN4O2S/c1-3-20(4-2)8-7-17-13(21)14(22)19-15-18-11-6-5-10(16)9-12(11)23-15/h5-6,9H,3-4,7-8H2,1-2H3,(H,17,21)(H,18,19,22) |
InChIキー |
IEBKTXLHFAXMMB-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCNC(=O)C(=O)NC1=NC2=C(S1)C=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


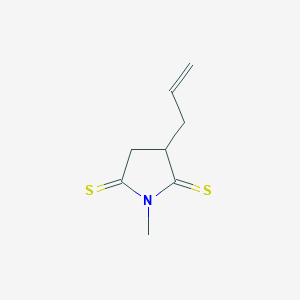
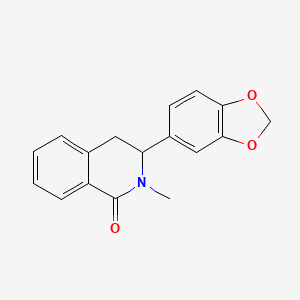
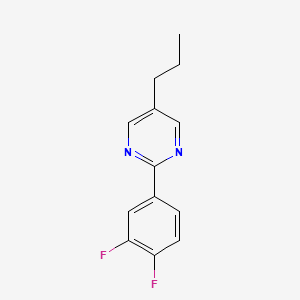
![2-(4'-Ethyl[1,1'-biphenyl]-4-yl)-5-pentylpyridine](/img/structure/B14320017.png)
![Dimethyl bicyclo[5.1.0]oct-2-ene-8,8-dicarboxylate](/img/structure/B14320047.png)
![6,7-dimethoxy-3-methyl-2H-pyrazolo[3,4-b]quinoline](/img/structure/B14320050.png)
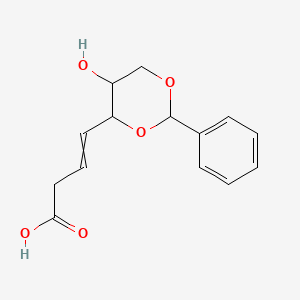
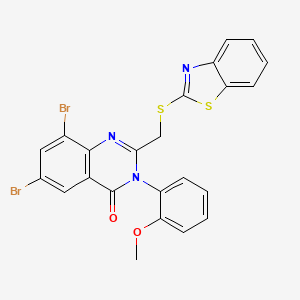
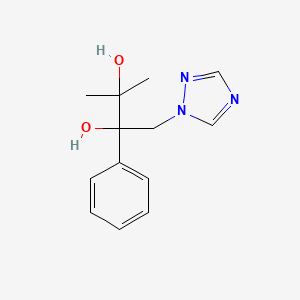

![2,2'-(1,4-Phenylene)bis(naphtho[2,1-d][1,3]oxazole)](/img/structure/B14320078.png)


![2-[(3-Ethylheptan-3-YL)oxy]oxane](/img/structure/B14320094.png)
